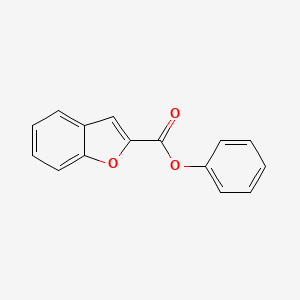

phenyl 1-benzofuran-2-carboxylate

Description

Contextualization within Benzofuran (B130515) Chemistry

The foundation of Phenyl 1-benzofuran-2-carboxylate lies in the chemistry of its parent heterocycle, benzofuran. Benzofuran, also known as coumarone, is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. nih.govmedcraveonline.com This core structure is prevalent in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov

The versatility of the benzofuran ring allows for substitutions at various positions, with the C-2 position being particularly significant. Modifications at this site have been shown to be crucial for the cytotoxic and antimicrobial activities of many derivatives. nih.govsigmaaldrich.com this compound is an exemplar of such a C-2 substituted derivative. It is formally derived from benzofuran-2-carboxylic acid through esterification with phenol. The properties and reactivity of the ester are determined by the interplay between the benzofuran nucleus, the carbonyl group, and the phenyl ester group. Research into this class of compounds often explores how these different components contribute to biological efficacy and potential applications in materials science. medcraveonline.com

Historical Perspectives on Benzofuran-2-carboxylate Derivative Research

The history of benzofuran chemistry dates back to 1870, when William Henry Perkin first synthesized the parent benzofuran ring from coumarin. nih.govjocpr.com Even earlier, the origins of furan chemistry can be traced to the isolation of pyromucic acid (furan-2-carboxylic acid) from the dry distillation of mucic acid. jocpr.com These early discoveries laid the groundwork for the exploration of a vast chemical space.

The study of benzofuran-2-carboxylic acid and its derivatives, such as esters and amides, became a significant research avenue. scbt.comnist.govnih.gov Early synthetic methods often involved multi-step procedures, but over the decades, more efficient and versatile synthetic routes have been developed. These include various cyclization strategies, such as the Perkin rearrangement and acid-catalyzed cyclizations, which have been refined and expanded upon. jocpr.commdpi.com

In more recent history, the advent of transition-metal-catalyzed cross-coupling reactions, like the Sonogashira and Heck reactions, has revolutionized the synthesis of complex benzofuran derivatives. nih.govmdpi.com These modern methods allow for the efficient construction of the benzofuran scaffold and the introduction of diverse substituents, facilitating the creation of libraries of compounds for biological screening. The investigation of benzofuran-2-carboxylate derivatives has been a constant theme, driven by their utility as key synthetic intermediates and their own inherent biological potential. mdpi.com

Current Research Landscape and Significance of this compound

While direct and extensive research focusing solely on this compound is not widely documented in publicly available literature, its significance can be inferred from the intense research activity surrounding its closest analogs, particularly benzofuran-2-carboxamides and other esters. These related compounds have been extensively investigated for a range of therapeutic applications.

For instance, numerous studies have synthesized and evaluated series of N-substituted benzofuran-2-carboxamides for their neuroprotective, anticancer, and anti-inflammatory properties. nih.govnih.gov Similarly, other ester derivatives of benzofuran-2-carboxylic acid have been explored as potential antimicrobial agents. niscair.res.in Research has consistently shown that the nature of the group attached to the C-2 carboxylate function is a key determinant of biological activity. nih.gov

Given this context, this compound is a molecule of considerable academic interest for several reasons:

As a Synthetic Intermediate: It can serve as a precursor for the synthesis of more complex molecules, such as N-phenyl benzofuran-2-carboxamides, through aminolysis reactions. mdpi.com

As a Candidate for Biological Screening: Its structural similarity to other biologically active benzofuran-2-carboxylate derivatives makes it a prime candidate for inclusion in screening libraries to discover new lead compounds for various diseases. nih.govresearchgate.net The phenyl ester moiety provides a specific lipophilicity and electronic profile that could lead to unique biological interactions.

In Structure-Activity Relationship (SAR) Studies: It serves as a valuable data point in SAR studies to understand how different ester groups influence the biological profile of the benzofuran-2-carboxylate scaffold. nih.gov

The synthesis of this compound would typically proceed via the esterification of benzofuran-2-carboxylic acid with phenol, a standard transformation in organic chemistry. The parent acid itself is readily accessible through various established synthetic routes. scbt.com The ongoing exploration of benzofuran derivatives ensures that compounds like this compound remain relevant targets for synthesis and evaluation in the academic pursuit of novel functional molecules.

Data Tables

Table 1: Physicochemical Properties of Benzofuran-2-carboxylic Acid

This table outlines the basic properties of the parent acid from which this compound is derived.

| Property | Value | Source(s) |

| CAS Number | 496-41-3 | nist.gov |

| Molecular Formula | C₉H₆O₃ | nist.gov |

| Molecular Weight | 162.14 g/mol | sigmaaldrich.com |

| Melting Point | 193-196 °C | sigmaaldrich.com |

| Common Synonyms | Coumarilic acid, 2-Carboxybenzofuran | nist.gov |

Table 2: Examples of Biologically Active Benzofuran-2-Carboxylate Derivatives

This interactive table showcases the research interest and biological potential of compounds structurally related to this compound.

| Derivative Class | Specific Example | Investigated Activity | Research Focus | Source(s) |

| Amides | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Neuroprotection | Protection against NMDA-induced excitotoxicity and oxidative stress in neuronal cells. | nih.gov |

| Amides | N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid | Anticancer | Inhibition of cancer cell line growth and NF-κB activity. | nih.gov |

| Triazoles | (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzofuran-2-carboxylates | Antimicrobial | Activity against various bacterial and fungal strains, with chloro-substituted derivatives showing high potency. | niscair.res.in |

| Amides | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) | Anticancer | Inhibition of human hepatocellular carcinoma (HCC) cell growth. | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

phenyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDASRWNMSAYZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 1 Benzofuran 2 Carboxylate and Its Analogues

Classical Synthetic Approaches for Benzofuran-2-carboxylate Scaffolds

Traditional methods for building the benzofuran-2-carboxylate framework have long relied on cyclization and condensation reactions. These foundational techniques often involve straightforward starting materials and robust reaction conditions.

Cyclization reactions represent a cornerstone of benzofuran (B130515) synthesis, where an acyclic precursor is induced to form the heterocyclic ring system. mdpi.com

Acid-Catalyzed Cyclization: This approach typically involves the intramolecular cyclization of a suitably substituted aryl ether or acetal (B89532). mdpi.comwuxiapptec.com For instance, the cyclization of an acetal substrate can be catalyzed by polyphosphoric acid (PPA). wuxiapptec.com The mechanism proceeds through protonation under acidic conditions, elimination of an alcohol to form an oxonium ion intermediate, and subsequent nucleophilic attack by the phenyl ring to close the furan (B31954) ring. wuxiapptec.com

Carbonylative Cyclization: These methods introduce a carbonyl group during the cyclization process. Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been developed using formic acid as a carbon monoxide source. rsc.orgdntb.gov.ua Other strategies involve carbonylative cyclizations that proceed via Sonogashira coupling reactions. mdpi.com A protocol for synthesizing benzofuran-2-carboxylic acids and their esters from 2-gem-dibromovinylphenols uses a copper-catalyzed intramolecular C-O coupling followed by a molybdenum-mediated intermolecular carbonylation. organic-chemistry.org

Heck-Type Cyclization: Intramolecular Heck reactions provide another powerful route to the benzofuran scaffold. mdpi.com For example, a palladium-catalyzed intramolecular Heck reaction is a key step in the synthesis of certain benzofuran derivatives. nih.govacs.org This type of reaction typically involves the cyclization of an aryl halide onto a tethered alkene.

| Cyclization Type | Typical Precursor | Catalyst/Reagent | Key Feature |

| Acid-Catalyzed | Substituted aryl ether/acetal | Polyphosphoric Acid (PPA) | Forms ring via intramolecular electrophilic substitution. wuxiapptec.com |

| Carbonylative | 2-Hydroxybenzyl alcohol | Pd catalyst, Formic Acid | Incorporates a carbonyl group during cyclization. rsc.orgdntb.gov.ua |

| Carbonylative | 2-gem-Dibromovinylphenol | Cu catalyst, Mo(CO)₆ | Forms the carboxylic acid moiety via carbonylation. organic-chemistry.org |

| Heck-Type | o-Iodophenyl allyl ethers | Pd catalyst | Forms C-C bond via intramolecular alkene insertion. mdpi.comnih.gov |

Direct condensation reactions offer a straightforward method for assembling the benzofuran ring from simpler components. A notable example is the reaction between a salicylaldehyde (B1680747) derivative and an ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form ethyl benzofuran-2-carboxylate. Similarly, 2-hydroxybenzophenones can undergo condensation with ethyl 2-bromoacetate. clockss.org While this can lead to a mixture of intermediates, subsequent treatment with a base like sodium ethoxide can drive the reaction to the desired ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. clockss.org

Once the core benzofuran-2-carboxylic acid is obtained, the final step to produce phenyl 1-benzofuran-2-carboxylate is a standard esterification reaction. This involves reacting the carboxylic acid with phenol, typically under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the phenol. mdpi.com Subsequent dehydration yields the final phenyl ester. mdpi.com

Modern and Advanced Synthetic Strategies

Contemporary approaches to benzofuran-2-carboxylate synthesis leverage the power of catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.

Transition metals, particularly palladium and copper, are central to many modern synthetic methods for constructing and functionalizing benzofurans. researchgate.netnih.gov

Palladium (Pd): Palladium catalysis is widely used in various synthetic strategies. nih.gov The Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution, has been applied to benzofuran-2-ylmethyl acetates, allowing for the introduction of various nucleophiles. unicatt.it Tandem reactions, such as the palladium-catalyzed addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, provide an efficient route to 2-aroyl benzofurans. nih.govrsc.org Furthermore, palladium nanoparticles have been used to catalyze one-pot syntheses via Sonogashira cross-coupling reactions. organic-chemistry.org

Copper (Cu): Copper catalysts are also prominent, often used for their ability to mediate C-O bond formation. A one-pot procedure for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes utilizes a copper catalyst and molecular oxygen in a sequential nucleophilic addition and oxidative cyclization. rsc.org Copper iodide is frequently used as a co-catalyst with palladium in Sonogashira coupling reactions to form the benzofuran core. nih.govacs.org Other methods include the copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org

Iridium (Ir): Iridium-catalyzed reactions have also been employed. For example, an iridium-catalyzed hydrogen transfer process can be used to synthesize substituted benzofurans from specific benzylic alcohols. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Key Advantage |

| Palladium (Pd) | Tandem Addition/Cyclization | 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids | High chemoselectivity and functional group tolerance. nih.govrsc.org |

| Copper (Cu) | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot procedure using molecular oxygen as the oxidant. rsc.org |

| Palladium/Copper | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Efficient construction of the benzofuran ring from simple precursors. nih.govacs.org |

| Iridium (Ir) | Hydrogen Transfer | Substituted benzylic alcohols | Alternative catalytic system for benzofuran synthesis. organic-chemistry.org |

These methods offer alternative activation strategies that avoid harsh conditions.

Photocatalytic Cyclization: The use of visible light to mediate cyclization reactions is a growing area. mdpi.com Light-promoted cyclization of 1,6-enynes with bromomalonates has been achieved without the need for a photocatalyst, oxidant, or transition metal, representing a highly atom-economical approach. nih.gov

Radical Cyclization: The synthesis of benzofurans via radical cyclization cascades is a powerful, though less common, strategy. mdpi.comnih.gov One reported method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, enabling the construction of complex polycyclic benzofurans. nih.gov

Direct C-H functionalization represents a state-of-the-art strategy for modifying the benzofuran scaffold, offering a modular and efficient way to build molecular complexity. mdpi.com

C-H Arylation: A highly effective method for functionalizing the C3 position of the benzofuran ring involves an 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation. mdpi.comnih.govnih.gov In this approach, benzofuran-2-carboxylic acid is first converted to its N-(quinolin-8-yl)carboxamide derivative. mdpi.com This amide then acts as a substrate for palladium-catalyzed C-H arylation, which selectively installs a wide range of aryl and heteroaryl substituents at the adjacent C3 position. mdpi.comnih.govnih.gov The reaction shows good scope, with electron-donating groups on the aryl iodide generally leading to higher yields. chemrxiv.org

| Aryl Iodide | Product | Yield | Reaction Time |

| 4-Iodoanisole | 2a | 86% | 7 h |

| 5-Iodo-meta-xylene | 2b | 76% | 14 h |

| 4-Iodotoluene | 2c | 88% | 14 h |

| Iodobenzene | 2d | 84% | 16 h |

| Data derived from a study on the C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide. chemrxiv.org |

Transamidation: Following C-H arylation, the 8-aminoquinoline directing group can be cleaved and replaced with various other amine groups through a one-pot, two-step transamidation procedure. mdpi.comnih.gov The 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. mdpi.com This activated intermediate then readily reacts with a different amine to furnish the final C3-substituted benzofuran-2-carboxamide (B1298429) derivative. mdpi.com If the corresponding carboxylic acid is desired, the 8-AQ auxiliary can be removed via conventional hydrolysis with sodium hydroxide. mdpi.com This modular strategy provides a powerful tool for creating diverse libraries of functionalized benzofuran analogues. nih.gov

Click Chemistry Applications in Benzofuran-2-carboxylate Synthesis

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and simple to perform, often under benign conditions. organic-chemistry.org This synthetic philosophy prioritizes the use of modular, spring-loaded reactants that proceed quickly and efficiently to a single, stable product. nd.edu The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction is noted for its reliability, specificity, and biocompatibility. nih.gov

While not typically employed for the de novo construction of the benzofuran ring itself, click chemistry offers a powerful tool for the derivatization and functionalization of pre-formed benzofuran-2-carboxylate scaffolds. This modular approach allows for the rapid synthesis of extensive libraries of complex analogues from a common intermediate.

A hypothetical application would involve:

Synthesis of a Functionalized Core: A this compound derivative bearing either a terminal alkyne or an azide group would first be synthesized. This functional group could be located on the phenyl ring, the benzofuran nucleus, or as part of the ester moiety.

Click Ligation: This functionalized benzofuran-2-carboxylate can then be "clicked" with a variety of complementary azide- or alkyne-containing molecules.

This strategy allows for the efficient linking of the benzofuran-2-carboxylate core to other pharmacophores, biomolecules, or functional units, facilitating the exploration of structure-activity relationships in drug discovery. nih.gov The resulting 1,2,3-triazole linker is not merely a passive spacer; it is a stable, rigid, and polar unit that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond. nih.gov

Optimization of Reaction Conditions and Efficiency

The efficiency of synthetic routes to benzofuran-2-carboxylates is highly dependent on the careful optimization of reaction parameters. Research has focused on modifying catalysts, solvents, bases, and reaction times to maximize yields and simplify procedures.

A notable example involves the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids, where improved experimental conditions led to a high-yield, one-pot condensation-cyclization process starting from 2-hydroxybenzophenones. clockss.org Initial attempts to condense 5-chloro-2-hydroxybenzophenone (B104029) with ethyl 2-bromoacetate using sodium hydride (NaH) in toluene (B28343) resulted in a mixture of intermediates and poor yields. clockss.org However, a modified procedure involving a one-pot approach significantly improved the outcome, with yields for various analogues ranging from 77-94%. clockss.org The reactivity was found to be significantly influenced by the electronic properties of substituents on the starting materials. clockss.org

Palladium-catalyzed reactions are also widely employed in benzofuran synthesis, and their success is dramatically influenced by the choice of the catalytic system. unicatt.itnih.gov For instance, in the nucleophilic substitution of benzofuran-2-ylmethyl acetates, the combination of the palladium source Pd₂(dba)₃ and the ligand dppf was found to be optimal for nitrogen-based nucleophiles in acetonitrile (B52724) (MeCN) at 120°C. unicatt.it In contrast, for sulfur, oxygen, and carbon nucleophiles, a different system, [Pd(η³-C₃H₅)Cl]₂/XPhos, proved more efficient. unicatt.it

The development of metal-free and alternative catalyst systems is also a key area of optimization. Hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) have been used to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans in good yields. organic-chemistry.org Furthermore, copper catalysts, often in conjunction with palladium in Sonogashira coupling reactions, are effective for the intramolecular cyclization of iodophenols with terminal alkynes to generate the benzofuran core. nih.govacs.org

The table below summarizes various optimized conditions for the synthesis of benzofuran derivatives, highlighting the diversity of effective catalytic systems and conditions.

| Starting Materials | Catalyst/Reagent | Base/Solvent | Product Type | Yield | Reference |

| 2-Hydroxybenzophenones & Ethyl 2-bromoacetate | Sodium Ethoxide | Ethanol | 3-Phenyl-1-benzofuran-2-carboxylate | Quantitative | clockss.org |

| 2-Iodoanisoles & Terminal Alkynes | Palladium Nanoparticles | - | 2,3-Disubstituted Benzofurans | Excellent | organic-chemistry.org |

| ortho-Cinnamyl Phenols | [PdCl₂(CH₃CN)₂] | Benzoquinone (oxidant) | 2-Benzyl Benzofurans | Good | organic-chemistry.org |

| Benzofuran-2-ylmethyl acetate (B1210297) & N-nucleophiles | Pd₂(dba)₃/dppf | K₂CO₃ / MeCN | 2-(Aminomethyl)benzofurans | Good-Excellent | unicatt.it |

| 2-(2-Formylphenoxy)acetonitriles & Aryl Boronic Acid | Pd(OAc)₂/bpy | Toluene | Benzoyl-substituted Benzofurans | 58-94% | nih.govacs.org |

| Iodophenols & Terminal Alkynes | (PPh₃)PdCl₂/CuI | Triethylamine | 2-Substituted Benzofurans | Good-Excellent | nih.govacs.org |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of benzofurans, where specific three-dimensional arrangements of atoms are created, represents a significant challenge in synthetic chemistry. Such stereoselective control is crucial when developing pharmaceutical agents, as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

One major approach to achieving stereoselectivity is through asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. For example, enantiomerically enriched 2,3-dihydrobenzofurans containing quaternary carbon stereocenters have been synthesized with excellent enantioselectivity (88–97% ee) using a copper/BOX complex. nih.gov This reaction between 2-imino-substituted phenols and aryl diazoacetates proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov

Another powerful strategy is kinetic resolution , where one enantiomer in a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for their separation. A recent study demonstrated the efficient N-acylative kinetic resolution of sulfoximines. acs.org Notably, a sulfoximine (B86345) substrate that incorporated a benzofuran ring proved to be highly competent in this process, achieving an excellent selectivity factor (s = 109). acs.org This highlights a viable method for accessing enantioenriched benzofuran-containing building blocks. acs.org

The development of stereoselective methods can also rely on the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Although not detailed in the provided sources for benzofuran-2-carboxylates specifically, this remains a classical and effective approach in asymmetric synthesis. nih.gov The ultimate goal of these methods is to provide efficient and reliable access to single-enantiomer benzofuran analogues for further investigation. nih.govnih.gov

Molecular Design and Derivatization Strategies for Phenyl 1 Benzofuran 2 Carboxylate

Strategies for Functionalization of the Benzofuran (B130515) Core

The benzofuran nucleus is a privileged structure in drug discovery, and its functionalization is a key strategy for developing novel therapeutic agents. nih.govnih.gov Various methods have been employed to introduce substituents at different positions of the benzofuran core, thereby modulating the electronic and steric properties of the molecule.

One prominent strategy involves the C-H functionalization of the benzofuran scaffold. For instance, palladium-catalyzed C-H arylation can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran ring with high efficiency. nih.gov This method often utilizes a directing group, such as 8-aminoquinoline (B160924) (8-AQ), which is first installed on the benzofuran-2-carboxylic acid precursor. nih.gov The 8-AQ group directs the palladium catalyst to the adjacent C3 position, facilitating the coupling with various aryl iodides. nih.gov Subsequent removal of the directing group via a transamidation procedure yields the C3-functionalized benzofuran-2-carboxamide (B1298429) derivatives. nih.govmdpi.com

Another approach to functionalizing the benzofuran core is through electrophilic substitution reactions. However, the reactivity of the benzofuran ring towards electrophiles can be influenced by the existing substituents. For example, the presence of electron-withdrawing groups on the phenyl ring of a precursor can diminish the yield of benzofuran derivatives. nih.govacs.org Conversely, electron-donating groups can enhance the reactivity.

Furthermore, the synthesis of benzofuran derivatives can be achieved through various catalytic strategies, including the use of copper, gold, and silver-based catalysts. nih.govacs.org These methods often involve one-pot reactions and can provide access to a wide range of substituted benzofurans. For example, a copper-catalyzed one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes can yield amino-substituted benzofuran skeletons in high yields. nih.gov

The table below summarizes some of the key strategies for functionalizing the benzofuran core.

| Strategy | Description | Key Reagents/Catalysts | Position of Functionalization | Reference |

| C-H Arylation | Palladium-catalyzed introduction of aryl groups. | Pd(OAc)₂, AgOAc, 8-aminoquinoline (directing group) | C3 | nih.gov |

| Electrophilic Substitution | Introduction of substituents via electrophilic attack. | Varies depending on the desired substituent. | Varies | nih.govacs.org |

| Copper-Catalyzed Synthesis | One-pot synthesis of substituted benzofurans. | Copper iodide, sodium carbonate | Varies | nih.gov |

| Gold/Silver-Promoted Catalysis | Formation of the benzofuran nucleus from alkynyl esters and quinols. | JohnPhosAuCl/AgNTf₂ | Varies | nih.govacs.org |

| Oxidative Coupling and Cyclization | Tandem reaction for the preparation of 5-hydroxybenzofurans. | Phenyliodine(III) diacetate (PIDA), ZnI₂ | C5 | thieme-connect.com |

Modifications of the Phenyl Ester Moiety

Modification of the phenyl ester moiety of phenyl 1-benzofuran-2-carboxylate provides another avenue for structural diversification and optimization of biological activity. These modifications can range from simple alterations of the phenyl ring's substitution pattern to the complete replacement of the phenyl group with other aromatic or aliphatic moieties.

The electronic properties of the substituents on the phenyl ring can significantly impact the reactivity and biological profile of the resulting compounds. The introduction of electron-withdrawing or electron-donating groups can alter the ester's susceptibility to hydrolysis and its interaction with biological targets. clockss.org

A common strategy involves the synthesis of a series of analogs with different substituents on the phenyl ring to establish structure-activity relationships (SAR). For example, in the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives, the presence of an electron-withdrawing group like a chlorine atom on the phenyl ring was found to increase the reactivity of the precursor and lead to higher yields of the final product. clockss.org

Furthermore, the phenyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides. clockss.orgnih.gov This transamidation can be achieved using a one-pot, two-step procedure, allowing for the introduction of a wide range of primary and secondary amines. nih.gov This approach significantly expands the accessible chemical space and allows for the fine-tuning of the molecule's properties.

The following table outlines some of the modification strategies for the phenyl ester moiety.

| Modification Strategy | Description | Key Reagents/Conditions | Resulting Functional Group | Reference |

| Substitution on Phenyl Ring | Introduction of various substituents on the phenyl ring. | Substituted phenols in the esterification step. | Substituted Phenyl Ester | clockss.org |

| Alkaline Hydrolysis | Conversion of the ester to the corresponding carboxylic acid. | 2N NaOH/THF mixture | Carboxylic Acid | clockss.org |

| Transamidation | Conversion of the ester (via an activated intermediate) to an amide. | Boc₂O, DMAP, followed by an amine. | Amide | nih.gov |

Introduction of Novel Heterocyclic Systems and Side Chains (e.g., Triazoles, Pyrazoles, Pyrimidines)

The incorporation of novel heterocyclic systems and side chains into the this compound scaffold is a powerful strategy to explore new chemical space and enhance biological activity. ijpsr.commdpi.comwiley-vch.de Heterocycles are ubiquitous in pharmaceuticals and can significantly influence a molecule's properties, including its ability to form hydrogen bonds, its polarity, and its metabolic stability. uou.ac.inbyjus.com

Triazoles, pyrazoles, and pyrimidines are among the heterocyclic rings that have been successfully integrated with the benzofuran core. nahrainuniv.edu.iqgla.ac.uk These heterocycles can be introduced at various positions of the benzofuran scaffold, often through multi-step synthetic sequences.

For example, a one-pot reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran can afford a thiazol-2(3H)-imine derivative attached to the benzofuran core. mdpi.com This catalyst-free method demonstrates an efficient way to introduce a sulfur- and nitrogen-containing heterocycle. mdpi.com

The synthesis of such derivatives often involves the preparation of a suitably functionalized benzofuran precursor, which can then react with the components necessary to form the desired heterocyclic ring. The choice of synthetic route and the specific building blocks used will determine the final structure and substitution pattern of the appended heterocycle.

The introduction of these heterocyclic moieties can lead to compounds with a wide range of biological activities. For instance, benzofuranone derivatives have been synthesized and screened for anti-cancer activity. ijpsr.com The synthesis involved reacting benzene (B151609) diols and triols with bromophenyl acetonitrile (B52724) to form an imine derivative, which was then converted to a ketone and cyclized. ijpsr.com

The following table provides examples of the introduction of novel heterocyclic systems.

| Heterocyclic System | Synthetic Approach | Key Precursors | Reference |

| Thiazole | One-pot reaction in the absence of a catalyst. | 4-methoxyaniline, phenyl isothiocyanate, 2-bromoacetylbenzofuran | mdpi.com |

| Triazole | Cyclization of a thiosemicarbazide (B42300) derivative. | 1-(benzoyl) thiosemicarbazide | nahrainuniv.edu.iq |

| Benzofuranone | Reaction of benzene diols/triols with bromophenyl acetonitrile followed by cyclization. | Benzene diols/triols, bromophenyl acetonitrile | ijpsr.com |

Precursor Design and Chemical Intermediate Studies

The efficient synthesis of this compound and its derivatives relies heavily on the strategic design of precursors and a thorough understanding of the chemical intermediates involved in the synthetic pathway. nih.govclockss.orgnih.govijpsr.comnih.gov The choice of starting materials and the reaction conditions can significantly influence the yield, purity, and scalability of the synthesis.

A common precursor for the synthesis of benzofuran-2-carboxylates is benzofuran-2-carboxylic acid. nih.govmdpi.com This commercially available starting material can be readily converted to various derivatives. For example, it can be coupled with 8-aminoquinoline to form an amide that serves as a substrate for directed C-H functionalization. nih.gov

Another important class of precursors is substituted 2-hydroxybenzophenones. clockss.org These can undergo a one-pot condensation-cyclization reaction with ethyl 2-bromoacetate to yield ethyl 3-phenyl-1-benzofuran-2-carboxylates. clockss.org The electronic properties of the substituents on the benzophenone (B1666685) precursor have been shown to significantly affect the reactivity and yield of this reaction. clockss.org For instance, electron-withdrawing groups on the benzophenone generally lead to better yields. clockss.org

The synthesis of benzofuran-2-carboxylates can also proceed through the Perkin rearrangement, a microwave-assisted reaction that can be used to form the benzofuran ring. nih.gov This method, along with a modified Finkelstein halogen-exchange, can be used to facilitate N-alkylation in the synthesis of more complex derivatives. nih.gov

Studies of chemical intermediates have revealed important mechanistic details. For example, in the synthesis of ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate from 5-chloro-2-hydroxybenzophenone (B104029) and ethyl 2-bromoacetate, an intermediate mixture of ethyl (2-benzoyl-4-chloro)phenoxyacetate and ethyl 5-chloro-3-hydroxy-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate was identified. clockss.org Understanding the formation and reactivity of such intermediates is crucial for optimizing the reaction conditions to favor the desired product. clockss.org

The following table lists some key precursors and intermediates in the synthesis of this compound and its derivatives.

| Compound Type | Example | Role in Synthesis | Reference |

| Starting Material | Benzofuran-2-carboxylic acid | Precursor for C-H functionalization and other modifications. | nih.govmdpi.com |

| Starting Material | 2-Hydroxybenzophenones | Precursors for one-pot condensation-cyclization reactions. | clockss.org |

| Starting Material | Salicylaldehyde (B1680747) | Reactant for the synthesis of ethyl benzofuran-2-carboxylate. | |

| Intermediate | Ethyl (2-benzoyl-4-chloro)phenoxyacetate | Intermediate in the synthesis of ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. | clockss.org |

| Intermediate | Ethyl 5-chloro-3-hydroxy-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate | Intermediate in the synthesis of ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate. | clockss.org |

| Intermediate | N-(quinolin-8-yl)benzofuran-2-carboxamides | Intermediate for directed C-H arylation. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Phenyl 1 Benzofuran 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹H NMR spectrum, the protons of the benzofuran (B130515) and phenyl rings are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents and the ester functionality. For instance, in 2-phenylbenzofuran (B156813), the protons of the phenyl group appear as multiplets in the range of δ 7.30-7.92 ppm, while the benzofuran protons resonate at δ 7.06-7.62 ppm blogspot.com. The proton at position 3 of the benzofuran ring is expected to be a singlet, as seen in many 2-substituted benzofurans.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The carbon atoms of the aromatic rings will exhibit signals in the range of approximately 110 to 160 ppm. For example, in 2-phenylbenzofuran, the carbon signals of the benzofuran and phenyl rings appear between δ 101.3 and 155.9 ppm blogspot.com. The chemical shifts of the quaternary carbons, such as C2 and the ipso-carbon of the phenyl ester, will also be observable. In various benzofuran-2-yl methanone derivatives, the carbon signals of the benzene (B151609) and benzofuran groups were found in the range of 112.59–155.79 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenyl 1-Benzofuran-2-carboxylate Data based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzofuran H3 | 7.2 - 7.5 | s |

| Benzofuran Aromatic-H | 7.3 - 7.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the ester, benzofuran, and phenyl moieties.

The most prominent feature in the IR spectrum is expected to be the strong absorption band due to the C=O stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹ udel.eduucla.edu. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region udel.edu.

The aromatic C-H stretching vibrations of both the benzofuran and phenyl rings are anticipated to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range udel.edupressbooks.pub. The in-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ region, while the out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are observed below 900 cm⁻¹ udel.edu. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region udel.eduucla.edu.

In a study of 1-benzofuran-2-carboxylic acid, the FT-IR spectrum was recorded and analyzed, providing a reference for the vibrational modes of the benzofuran-2-carboxylate core researchgate.netresearchgate.net. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=C stretching modes of the aromatic rings.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| C=O Stretch (Ester) | 1740 - 1720 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The mass spectrum of this compound would provide the mass of the molecular ion (M⁺), confirming its elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, the benzofuran-2-carbonyl cation would be a prominent peak. Another likely fragmentation is the loss of the phenoxy radical (•OPh) or phenol (PhOH) from the molecular ion.

Studies on the fragmentation of 2-aroylbenzofuran derivatives have shown that the most intense fragment ions often result from hydrogen rearrangements nih.gov. Common fragmentation processes for these types of compounds include the elimination of CO and CO₂ nih.gov. The benzofuran ring itself can undergo fragmentation, leading to characteristic ions. For instance, the fragmentation of some benzofuran derivatives shows the formation of a benzofuranyl-methylium ion researchgate.net.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | This compound | Molecular Ion |

| [M - OPh]⁺ | Benzofuran-2-carbonyl cation | Cleavage of the ester C-O bond |

| [M - PhOH]⁺ | Ion resulting from rearrangement and loss of phenol | McLafferty-type rearrangement |

| [Benzofuran]⁺ | Benzofuran radical cation | Cleavage of the ester group |

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the available literature, insights can be drawn from the crystal structures of related benzofuran derivatives.

Studies on various benzofuran derivatives have shown that the benzofuran ring system is generally planar or nearly planar researchgate.netresearchgate.netvensel.org. For 1-benzofuran-2-carboxylic acid, the molecule was found to be planar researchgate.netresearchgate.net. It is expected that the benzofuran moiety in this compound would also be largely planar.

The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds. The conformation of the ester group relative to the benzofuran ring will be a key structural feature. In the solid state, molecules often adopt a conformation that maximizes packing efficiency and intermolecular interactions. The analysis of crystal structures of similar compounds, such as 3-(propan-2-ylidene)benzofuran-2(3H)-one, reveals details about bond lengths and angles within the benzofuran core and how molecules pack in the crystal lattice researchgate.netvensel.org.

Table 5: Expected Crystallographic Parameters for this compound Based on data from analogous compounds.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Benzofuran Ring | Planar or near-planar |

Computational Chemistry and Theoretical Investigations of Phenyl 1 Benzofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the structural and electronic properties of benzofuran (B130515) derivatives. By analyzing the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters, offering a microscopic view of the molecule's behavior.

Optimized Geometries and Energetic Landscapes

Theoretical studies on 1-benzofuran-2-carboxylic acid, the direct precursor to phenyl 1-benzofuran-2-carboxylate, have successfully determined its optimized geometry using DFT methods, specifically with the UB3LYP/6-31G(d,p) basis set. researchgate.net These calculations reveal a planar molecular structure. researchgate.net A strong agreement is observed between the calculated geometric parameters (bond lengths and angles) and those determined experimentally through single-crystal X-ray diffraction, validating the computational approach. researchgate.net

For the related compound, 2-phenylbenzofuran (B156813), DFT calculations using various functionals (GGA-PBE, BVP86, and meta-GGA-TPSS) have also been performed. physchemres.org These studies indicate a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org The calculated bond lengths and angles for 2-phenylbenzofuran also show good congruence with experimental data. physchemres.org This suggests that this compound is also likely to adopt a relatively planar conformation, which has implications for its electronic and optical properties.

Table 1: Selected Calculated and Experimental Geometric Parameters for 1-Benzofuran-2-carboxylic Acid A direct comparison for this compound is not available in the literature. The data for its precursor, 1-benzofuran-2-carboxylic acid, is presented as a reference.

| Parameter | Bond/Angle | Calculated Value (UB3LYP/6-31G(d,p)) | Experimental Value (XRD) |

| Bond Length | O1-C2 | 1.37 Å | 1.36 Å |

| C2-C3 | 1.36 Å | 1.35 Å | |

| C8-C9 | 1.48 Å | 1.47 Å | |

| C9=O10 | 1.22 Å | 1.21 Å | |

| C9-O11 | 1.35 Å | 1.34 Å | |

| Bond Angle | C2-O1-C7a | 105.9° | 106.1° |

| O1-C2-C3 | 111.3° | 111.5° | |

| C2-C3-C3a | 106.3° | 106.5° |

Source: Adapted from Krishnaswamy et al., Der Pharma Chemica, 2016, 8(7):46-54. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of benzofuran derivatives have been extensively studied using DFT. For 1-benzofuran-2-carboxylic acid, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For 1-benzofuran-2-carboxylic acid, the MEP map indicates that the negative potential is concentrated around the oxygen atoms of the carboxylic group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group shows a positive potential, indicating its acidic nature. researchgate.net

In the case of 2-phenylbenzofuran derivatives, the HOMO-LUMO energy gap and MEP have also been analyzed to understand their reactivity and charge transfer characteristics. physchemres.org These analyses are crucial for designing molecules with specific electronic properties. physchemres.org For this compound, it can be inferred that the ester linkage would significantly influence the electronic distribution, with the carbonyl oxygen being a region of high electron density.

Table 2: Calculated Electronic Properties of 1-Benzofuran-2-carboxylic Acid These values provide an estimation for the electronic behavior of the parent acid.

| Property | Value (eV) |

| HOMO Energy | -6.36 |

| LUMO Energy | -1.63 |

| Energy Gap (HOMO-LUMO) | 4.73 |

| Ionization Potential | 6.36 |

| Electron Affinity | 1.63 |

| Electronegativity | 3.99 |

| Chemical Hardness | 2.36 |

| Softness | 0.21 |

| Electrophilicity Index | 3.37 |

Source: Adapted from Krishnaswamy et al., Der Pharma Chemica, 2016, 8(7):46-54. researchgate.net

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis using DFT has been successfully employed to interpret the experimental FT-IR spectra of 1-benzofuran-2-carboxylic acid. researchgate.net The calculated vibrational frequencies, after appropriate scaling, show a good correlation with the observed spectral bands, aiding in the assignment of various vibrational modes of the molecule. researchgate.netresearchgate.net This includes the characteristic stretching frequencies of the C=O, C-O, and O-H bonds. researchgate.netresearchgate.net Such computational analysis for this compound would be invaluable in confirming its structure and understanding its vibrational characteristics.

Theoretical Studies on Reactive Pathways and Transition States

The synthesis of benzofuran derivatives often involves complex reaction mechanisms. nih.govacs.org While specific theoretical studies on the reactive pathways and transition states for the formation or reactions of this compound are scarce, computational methods have been used to elucidate the mechanisms of related reactions. For example, DFT calculations can be used to model the transition states of key steps in the synthesis of the benzofuran ring, such as intramolecular cyclization reactions. mdpi.com Understanding these pathways at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes. For this compound, theoretical studies could investigate the esterification reaction between 1-benzofuran-2-carboxylic acid and phenol, detailing the energy profile and the structure of the transition state.

Prediction of Non-linear Optical (NLO) Properties

Benzofuran derivatives are recognized as promising candidates for non-linear optical (NLO) materials due to their extended π-conjugated systems. physchemres.orgnih.gov Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of these molecules. Studies on 2-phenylbenzofuran and its derivatives have shown that the first-order hyperpolarizability (a measure of the second-order NLO response) can be significantly influenced by the nature and position of electron-donating and electron-withdrawing substituents. physchemres.org

Mechanistic Studies on the Chemical and Biological Interactions of Phenyl 1 Benzofuran 2 Carboxylate Derivatives

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis of phenyl 1-benzofuran-2-carboxylate and its derivatives involves a variety of reaction mechanisms, largely dependent on the chosen synthetic route and catalysts.

One common approach involves the Perkin rearrangement , often assisted by microwave irradiation, to construct the benzofuran (B130515) core. This is followed by N-alkylation, which can be facilitated by a modified Finkelstein halogen-exchange. nih.gov

Another significant method is the palladium-catalyzed carbonylative coupling . In this process, a suggested mechanism for the formation of benzofuran-2(3H)-ones involves a palladium-catalyzed carbonylative double cyclization. This reaction can be carried out using catalytic amounts of PdI2 with KI and DIPEA. researchgate.net A proposed catalytic cycle for C–H arylation of benzofuran derivatives suggests a Pd(II)/Pd(IV) cycle. The cycle begins with the coordination of Pd(OAc)2 to the substrate, followed by C–H activation to form a palladacycle intermediate. mdpi.com

Copper-catalyzed reactions also play a crucial role in the synthesis of benzofuran derivatives. For instance, a copper-catalyzed methodology involves the reaction of substituted salicylaldehyde-derived Schiff bases with substituted alkenes. The proposed mechanism proceeds through the coupling of an intermediate formed from the Schiff base with a copper acetylide. nih.govacs.org In another example, a ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes leads to the formation of benzofurans. organic-chemistry.org

The use of Sonogashira coupling between terminal alkynes and iodophenols, catalyzed by both palladium and copper, provides another route. The reaction is followed by intramolecular cyclization to yield benzofuran derivatives. The addition of a cocatalyst like CuI is often essential for the success of this methodology. nih.gov

Furthermore, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can produce highly functionalized benzofurans through chloromethylene furan (B31954) intermediates that rearrange under mild acidic conditions. organic-chemistry.org

Molecular Mechanisms of Biological Activity (In Vitro/In Silico Focus)

Receptor Binding and Ligand-Protein Interactions via Molecular Docking

Molecular docking studies have been instrumental in understanding the interactions between this compound derivatives and their biological targets. These computational models predict the binding modes and affinities of ligands within the active sites of proteins.

For instance, novel benzofuran-2-carboxamide (B1298429) ligands have been identified as selective ligands for sigma receptors . nih.gov Molecular docking studies of these compounds revealed that their structural framework, which includes a basic alkyl amine group flanked by a phenyl and a benzofuran ring, is consistent with known sigma-1 receptor ligands. nih.gov

In the context of anticancer activity, molecular docking has been used to study the interaction of benzofuran derivatives with targets like PI3K and CDK2 . researchgate.net These studies help in understanding the hypothetical binding modes and estimating the binding affinity of the synthesized compounds. researchgate.net For example, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives with Staphylococcus aureus Sortase A (SrtA) showed a binding pattern similar to the natural substrate, with hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197. nih.govresearchgate.net

Similarly, docking studies on benzofuran derivatives as inhibitors of endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) suggested that these compounds could bind to a regulatory site distinct from the catalytic center. nih.govacs.org The most potent compounds were shown to efficiently fill a lipophilic pocket, with their carboxylate group forming key hydrogen bonds with Arg 807 and Lys 685. nih.gov

The antibacterial activity of benzofuran-triazine hybrids has been investigated through docking studies with S. aureusdihydrofolate reductase (DHFR) . These studies revealed good interactions with the target through hydrogen bonding and hydrophobic interactions. nih.gov

Quantitative structure-activity relationship (QSAR) studies, often coupled with density functional theory (DFT) calculations, have also been employed to understand the relationship between the molecular structure of 2-phenylbenzofuran (B156813) derivatives and their biological activities. physchemres.org

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Outcome |

| Benzofuran-2-carboxamides | Sigma Receptors | Not specified in detail, but hydrophobic interactions are key. nih.gov | Selective binding to sigma-1 receptors. nih.gov |

| Benzofuran derivatives | PI3K, CDK2 | Val851 (for PI3K) researchgate.net | Inhibition of kinase activity. researchgate.net |

| 2-Phenyl-benzofuran-3-carboxamides | S. aureus Sortase A (SrtA) | Cys184, Trp194, Arg197 nih.govresearchgate.net | Inhibition of SrtA activity. nih.govresearchgate.net |

| Benzofuran derivatives | ERAP1 (allosteric site) | Arg807, Lys685 nih.gov | Allosteric inhibition of ERAP1. nih.govacs.org |

| Benzofuran-triazine hybrids | S. aureus DHFR | Not specified in detail, but hydrogen and hydrophobic bonds are important. nih.gov | Inhibition of DHFR activity. nih.gov |

Enzymatic Inhibition Mechanisms

This compound derivatives have been shown to inhibit various enzymes through different mechanisms. The type of inhibition, whether competitive, noncompetitive, or uncompetitive, determines how the inhibitor interacts with the enzyme and its substrate. libretexts.org

Sortase A (SrtA) Inhibition: A series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Staphylococcus aureus SrtA. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that the amide group at the 3-position is crucial for this inhibitory activity. nih.gov

ERAP1 Inhibition: Benzofuran derivatives have been discovered as selective inhibitors of ERAP1. nih.govacs.org Biochemical assays confirmed their inhibitory activity. nih.gov Interestingly, some of these compounds exhibit allosteric inhibition, binding to a site other than the active site to modulate the enzyme's function. nih.govacs.org

Chorismate Mutase Inhibition: Certain synthesized benzofuran derivatives have been evaluated for their activity as inhibitors of chorismate mutase, an enzyme involved in bacterial metabolic pathways. nih.gov

PI3K and VEGFR-2 Inhibition: Some benzofuran derivatives have demonstrated inhibitory activity against PI3K and VEGFR-2, with IC50 values in the nanomolar range for the most potent compounds. researchgate.net

Table 2: Enzymatic Inhibition by this compound Derivatives

| Derivative | Target Enzyme | IC50 Value | Type of Inhibition |

| 2-Phenyl-benzofuran-3-carboxamide (Ia-22) | S. aureus Sortase A | 30.8 μM nih.govresearchgate.net | Not specified |

| Benzofuran derivative (Compound 8) | PI3K | 2.21 nM researchgate.net | Not specified |

| Benzofuran derivative (Compound 8) | VEGFR-2 | 68 nM researchgate.net | Not specified |

| Benzofuran derivative (Compound 7) | ERAP1 | 1620 nM nih.gov | Allosteric |

Intracellular Signaling Pathway Modulation (e.g., Reactive Oxygen Species generation, apoptosis induction in cell lines)

This compound derivatives can exert their biological effects by modulating various intracellular signaling pathways.

Reactive Oxygen Species (ROS) Generation: The generation of ROS is a key mechanism by which some benzofuran derivatives exhibit their effects. nih.govmdpi.comnih.gov For instance, during NMDA receptor activation, ROS can be generated by NADPH oxidase in postsynaptic neurons. nih.govresearchgate.net Some benzofuran derivatives have shown the ability to scavenge these free radicals, suggesting antioxidant properties. nih.govresearchgate.net Conversely, other halogenated benzofuran derivatives have demonstrated pro-oxidant activity, leading to increased ROS generation in cancer cell lines. researchgate.net

Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, displayed pro-apoptotic activity in colorectal cancer cell lines. nih.gov This compound was found to induce apoptosis in a dose-dependent manner and was associated with the upregulation of the tumor suppressor protein p53. nih.gov

Target Identification and Validation in Cellular Models

The identification and validation of the cellular targets of this compound derivatives are crucial steps in understanding their mechanism of action.

Sigma Receptors: Novel benzofuran-2-carboxamide ligands have been synthesized and screened against a panel of G-protein coupled receptors (GPCRs) and other molecular targets. These screenings have led to the discovery of ligands that are selective for sigma receptors. nih.gov

ERAP1: A high-throughput screen of a large compound library led to the identification of benzofuran derivatives as specific inhibitors of ERAP1. nih.govacs.org The binding of these compounds to ERAP1 was further confirmed using a thermal shift assay (TSA). acs.org

Anticancer Targets: In cancer research, the cytotoxicity of benzofuran derivatives has been evaluated against various cancer cell lines, including those from colon, lung, and breast cancers. nih.gov For example, a benzofuran-isatin conjugate has been identified as a potent and selective anti-proliferative agent against specific colorectal cancer cell lines. nih.gov

Neuroprotective Targets: In the context of neuroprotection, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. nih.govresearchgate.net These studies helped to identify compounds with significant neuroprotective effects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Phenyl 1 Benzofuran 2 Carboxylate Analogues

Impact of Substituents on Chemical Reactivity

The chemical reactivity of phenyl 1-benzofuran-2-carboxylate analogues is significantly influenced by the nature and position of substituents on both the benzofuran (B130515) and phenyl rings. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to various chemical transformations.

Improved experimental conditions have been developed for the high-yield synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids, which are potent inhibitors of ClC-K chloride channels. clockss.org The reactivity of the starting 2-hydroxybenzophenones in the one-pot condensation-cyclization reaction is markedly affected by the electronic properties of their substituents. clockss.org Electron-withdrawing groups on the benzophenone (B1666685) starting material generally lead to better yields of the corresponding benzofuran. clockss.org For instance, a chlorine atom as an electron-withdrawing group at the R1 position increases the reactivity of the carbonyl function, resulting in a 99% yield for the preparation of one analogue, compared to an 80% yield for a bromo-substituted analogue. clockss.org An additional chlorine atom on the phenyl ring (R2 group) further enhances the yield. clockss.org Conversely, electron-donating groups like a methyl group, or the absence of substituents, decrease the electrophilic nature of the ketone and result in lower yields of the benzofuran products. clockss.org

In the context of reactions involving benzofuroxans, which are related heterocyclic compounds, electron-withdrawing substituents have been found to increase their electrophilic character, while electron-donating groups decrease it. ufms.br This principle of substituent effects on electrophilicity and nucleophilicity is fundamental to understanding the reactivity of this compound analogues in various chemical reactions.

Correlating Structural Features with In Vitro Biological Activity

The biological activity of this compound analogues is intricately linked to their structural features. Modifications to the phenyl ring, the benzofuran nucleus, and the ester group can lead to significant changes in their in vitro bioactivity.

Influence of Phenyl and Benzofuran Ring Substitutions on Bioactivity

Substitutions on both the phenyl and benzofuran rings of this class of compounds play a crucial role in determining their biological efficacy.

Phenyl Ring Substitutions:

Research has shown that substitutions on the phenyl ring can significantly impact the biological activity of benzofuran derivatives. For a series of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles tested for human placental aromatase inhibition, substitutions on the phenyl ring, particularly at the R2 position, led to improved activity. nih.gov In another study, the placement of a halogen atom at the para position of an N-phenyl ring was found to be beneficial for the cytotoxic properties of benzofuran derivatives, likely due to favorable hydrophobic and electron-donating characteristics that enhance binding affinity. nih.gov

For 2-phenyl-7-hydroxybenzofuran-4-carboxylate analogues, substituents on the para position of the phenyl ring were generally well-tolerated in their synthesis. nih.gov For example, 4-methyl and 4-nitroacetophenones gave good yields of the final products. nih.gov However, a highly electron-rich substituent like a 4-methoxy group resulted in a significantly lower yield, suggesting that electronic effects on the phenyl ring can influence not only biological activity but also synthetic accessibility. nih.gov

Benzofuran Ring Substitutions:

Substitutions on the benzofuran ring itself are also critical determinants of biological activity. In contrast to the beneficial effect of phenyl ring substitutions, modifications on the benzofuran ring of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles had a negative impact on their aromatase inhibitory activity. nih.gov The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase the anticancer activities of certain derivatives. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen on the benzofuran ring is a critical factor for its biological effect. nih.govresearchgate.net

For a series of benzofuran derivatives evaluated for osteoblast differentiation-promoting activity, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the 5-position of the benzofuran ring reduced activity. researchgate.net In contrast, the presence of a nitrile group, another electron-withdrawing group, at the same position resulted in moderate osteoblastogenic activity. researchgate.net This highlights the nuanced effects of different electron-withdrawing groups on biological outcomes.

Role of the Ester Group and Heterocyclic Fusions

The ester linkage and the fusion of additional heterocyclic rings are key structural elements that can be modulated to fine-tune the biological properties of this compound analogues.

The Ester Group:

The ester group at the C-2 position of the benzofuran ring is a crucial feature for the cytotoxic activity of many benzofuran derivatives. nih.gov The nature of the alcohol component of the ester can significantly influence activity. For instance, in a study of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, a positive steric effect on activity was observed with bulky ester groups on an acrylate (B77674) moiety. nih.gov This suggests that the size and shape of the group attached to the ester oxygen can impact the compound's interaction with its target.

Heterocyclic Fusions:

Fusing other heterocyclic rings to the benzofuran scaffold is a common strategy to create novel derivatives with enhanced or altered biological activities. nih.gov Recent studies have explored hybrid molecules incorporating moieties such as chalcone, triazole, piperazine, and imidazole, which have shown potent cytotoxic effects. nih.gov In one study, a series of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and their corresponding tetrazole analogues were synthesized and evaluated as aromatase inhibitors. nih.gov The triazole derivatives consistently demonstrated greater inhibitory activity than the tetrazoles, indicating the importance of the specific heterocyclic ring fused to the core structure. nih.gov The development of N,O,S-heteroacenes incorporating a benzofuran-thieno[3,2-b]indole fused scaffold further illustrates the potential of creating complex heterocyclic systems with unique electronic and biological properties. acs.org

Comparative SAR Analysis with Related Heterocyclic Compounds (e.g., Indole (B1671886) derivatives)

To better understand the unique contribution of the benzofuran scaffold to biological activity, it is informative to compare the SAR of this compound analogues with related heterocyclic compounds, such as indole derivatives. Both benzofuran and indole are bicyclic aromatic heterocycles that are isosteric, meaning they have a similar shape and size, which can lead to comparable interactions with biological targets.

A study developing inhibitors of histone methyltransferase Set7/9 investigated the steric structure-activity relationship of cyproheptadine (B85728) derivatives, which contain a tricyclic system that can be conceptually related to fused heterocyclic systems. eurjchem.com More directly, a QSAR study was conducted on a series of 51 benzofuran and indole derivatives as inhibitors of the histone-lysine N-methyltransferase EZH2. eurjchem.com This comparative analysis within a single study provides a valuable platform for discerning the subtle differences in how these two scaffolds influence anticancer activity. eurjchem.com

Furthermore, sulfoximines, which are bioisosteres of sulfones, have been investigated for their bioactivity. acs.orgacs.org One such sulfoximine (B86345) incorporating a benzofuran moiety proved to be a competent substrate in an acylative kinetic resolution, demonstrating that the benzofuran scaffold can be successfully integrated into diverse chemical structures to achieve specific chemical and biological outcomes. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of new, unsynthesized compounds and for gaining insights into the molecular properties that are important for bioactivity.

Several QSAR studies have been performed on benzofuran derivatives to understand their various biological activities. For a set of 15, 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives with CYP26A1 inhibitory activity, a 2D-QSAR study was conducted. nih.gov This study utilized physicochemical parameters such as molar refractivity, molecular weight, parachor, surface tension, density, index of refraction, and the partition coefficient (log P) as independent variables to correlate with the biological activity (IC50). nih.gov The resulting models showed a high coefficient of determination (R²), indicating a good correlation between the chosen descriptors and the inhibitory activity. nih.gov

In another study, QSAR models were developed for the antioxidant activity of benzofuran derivatives. researchgate.net Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques were employed, with the ANN model showing superior performance. researchgate.net This highlights the potential of non-linear models to capture the complex relationships between structure and activity.

Furthermore, a 3D-QSAR study was conducted on a series of synthetic 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity. nih.gov This approach, which considers the three-dimensional properties of the molecules and their interaction fields, was found to be superior to 2D-QSAR models. nih.gov The resulting 3D-QSAR model identified key structural features required for antileishmanial activity and can be used to guide the design of new, more potent compounds. nih.gov

A QSAR study on a series of benzofuran and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors also yielded a robust model with good predictive power. eurjchem.com This model, based on two descriptors, was used to design new molecules with potentially enhanced anticancer activity. eurjchem.com

These examples demonstrate the utility of QSAR in the study of this compound analogues and related compounds, providing a rational basis for the design of new derivatives with improved therapeutic properties.

Potential Applications of Phenyl 1 Benzofuran 2 Carboxylate and Its Derivatives in Advanced Research

Role as Synthetic Building Blocks in Complex Molecule Synthesis

Phenyl 1-benzofuran-2-carboxylate and related benzofuran (B130515) structures are highly valued as building blocks in organic synthesis due to their reactive nature and suitability for constructing more complex molecular architectures. urfu.rusemanticscholar.org The benzofuran core can be synthesized through various methods, including cascade acid-catalyzed reactions, and its functional groups can be readily modified. semanticscholar.org This versatility allows for the synthesis of hetaryl-substituted heterocycles and other intricate structures. urfu.ru

The ester linkage in this compound provides a key reaction site. For instance, the carboxylic acid derivative can be coupled with various anilines to produce a range of N-(substitutedphenyl)benzofuran-2-carboxamide derivatives. researchgate.net These amides serve as precursors for compounds with potential therapeutic applications. Furthermore, the benzofuran ring itself can be functionalized, enabling the creation of diverse libraries of compounds for screening. semanticscholar.org The strategic use of benzofuran derivatives as intermediates is crucial in the synthesis of target molecules for pharmaceutical and agricultural applications. nih.gov

Development of Molecular Probes for Biological Systems

Derivatives of benzofuran are being explored for their potential as fluorescent molecular probes for the detection and imaging of biological substances. nih.govnih.gov The inherent fluorescence of the benzofuran scaffold can be modulated by attaching various functional groups, making them suitable for use as markers in single-photon studies. nih.gov These probes can be designed to interact with specific biological targets, such as proteins or ions, leading to a detectable change in their fluorescent properties.

The design of these probes often involves incorporating chelating sites for ions or reactive groups that can covalently bond with biomolecules. nih.govgoogle.com For example, a benzofuran derivative can be functionalized to conjugate with specific amino acid residues, like lysine (B10760008), on a protein. nih.gov This allows for the targeted labeling and visualization of proteins within biological systems. The development of boronate-based probes, which can react with biological oxidants like hydrogen peroxide, represents another avenue where benzofuran-like structures can be functionalized to create highly specific molecular sensors for studying redox biology. frontiersin.org

Advanced Materials Science Applications (e.g., NLO materials)

The unique physicochemical properties of benzofuran derivatives make them attractive candidates for applications in advanced materials science. nih.govsemanticscholar.org These compounds often exhibit beneficial electrochemical behavior, high quantum yields, and thermal stability. nih.gov Their potential is being actively evaluated in the fields of photovoltaics and optoelectronics. semanticscholar.org

Specifically, benzofuran-based systems are investigated for their use as hole-transporting materials in the development of organic light-emitting diodes (OLEDs). nih.gov The conjugated π-system of the benzofuran ring contributes to its electronic properties, which are essential for these applications. Research into functionalized furans and benzofurans as building blocks for organic electronics is a growing area, with a focus on creating novel materials with tailored optoelectronic characteristics. semanticscholar.org While direct mention of this compound in nonlinear optical (NLO) materials is not prominent, the broader class of benzofuran derivatives with donor-acceptor substituents shows potential for such applications due to their inherent charge-transfer capabilities. nih.gov

Pre-clinical Lead Compound Identification (Emphasis on Mechanism and Target)

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities. nih.govnih.gov Derivatives of this compound are actively investigated as potential preclinical lead compounds against various diseases.

Several studies have highlighted the potential of benzofuran derivatives as antitubercular agents. These compounds have been screened for their inhibitory activity against Mycobacterium tuberculosis, with some showing significant potency. For instance, a series of 2,3-diaryl benzofuran hybrids were synthesized and tested against the M. tuberculosis H37Ra avirulent strain. nih.gov One derivative, in particular, showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov Another study on 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivatives, which are structurally complex, also revealed compounds with potent anti-tuberculosis activity, with one showing an MIC of 1.6 μg/mL against the H37Rv strain. mdpi.com These findings suggest that the benzofuran core can be a valuable template for developing new drugs to combat tuberculosis. nih.govmdpi.com

| Compound Class | Specific Derivative Example | Target Organism | In Vitro Activity (MIC) | Reference |

|---|---|---|---|---|

| 2,3-Diaryl Benzofuran Hybrids | Derivative 9E | Mycobacterium tuberculosis H37Ra | 12.5 µg/mL | nih.gov |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione | Compound 11a | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |

| 7-Phenyl Benzoxaboroles | Not specified | Mycobacterium tuberculosis | IC90 as low as 5.1 µM | nih.gov |